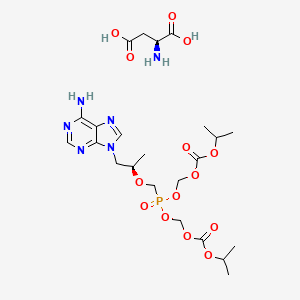

Tenofovir disoproxil aspartate

Übersicht

Beschreibung

Tenofovirdisoproxil Aspartat ist ein Nukleotid-Analogon-Reverse-Transkriptase-Inhibitor, der hauptsächlich zur Behandlung von HIV-1-Infektionen und chronischer Hepatitis B eingesetzt wird. Es ist ein Prodrug von Tenofovir, das im Körper in seine aktive Form, Tenofovirdiphosphat, umgewandelt wird. Diese Verbindung ist bekannt für ihre Wirksamkeit bei der Reduzierung der Viruslast und der Verbesserung der Patientenergebnisse in der antiretroviralen Therapie.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Tenofovirdisoproxil umfasst mehrere wichtige Schritte. Zunächst wird Tenofovir mit Chlormethylisopropylcarbonat in Gegenwart einer Base und eines Phasentransferkatalysators verestert. Diese Reaktion findet typischerweise in einem geeigneten Lösungsmittel statt und kann ein Dehydratisierungsmittel beinhalten . Das resultierende Tenofovirdisoproxil kann dann gereinigt und in seine pharmazeutisch akzeptablen Salze umgewandelt werden.

Industrielle Produktionsmethoden: Die industrielle Produktion von Tenofovirdisoproxilfumarat, einer gängigen Form der Verbindung, erfolgt in einem dreistufigen Herstellungsverfahren. Dieser Prozess wurde optimiert, um die Ausbeute zu erhöhen und die Umweltbelastung zu verringern. Zu den wichtigsten Verbesserungen gehören die Verfeinerung der zweiten Stufe des Verfahrens und der Ersatz problematischer Reagenzien durch effizientere Alternativen .

Chemische Reaktionsanalyse

Arten von Reaktionen: Tenofovirdisoproxil durchläuft verschiedene Arten chemischer Reaktionen, darunter Esterhydrolyse und Phosphorylierung. Diese Reaktionen sind entscheidend für die Umwandlung des Prodrugs in seine aktive Form, Tenofovirdiphosphat .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Umwandlung von Tenofovirdisoproxil verwendet werden, sind Chlormethylisopropylcarbonat, Basen und Phasentransferkatalysatoren. Die Reaktionen finden typischerweise in unpolaren Lösungsmittelmedien statt und können Hydrolyseschritte beinhalten .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Hydrolyse von Tenofovirdisoproxil entsteht, ist Tenofovir, das weiter phosphoryliert wird, um Tenofovirdiphosphat zu erzeugen. Dieser aktive Metabolit ist für die antivirale Aktivität der Verbindung verantwortlich .

Wissenschaftliche Forschungsanwendungen

Tenofovirdisoproxil hat eine breite Palette an wissenschaftlichen Forschungsanwendungen. In der Medizin wird es als Schlüsselkomponente der antiretroviralen Therapie für HIV-1-Infektionen und chronische Hepatitis B eingesetzt. Es wurde gezeigt, dass es die Viruslast effektiv reduziert und die Patientenergebnisse verbessert . Zusätzlich wird Tenofovirdisoproxil zur Präexpositionsprophylaxe (PrEP) verwendet, um HIV-Infektionen in Risikogruppen zu verhindern .

Im Bereich der Pharmakokinetik wird Tenofovirdisoproxil untersucht, um seine Absorption, Verteilung, Metabolisierung und Ausscheidung zu verstehen. Die Forschung hat gezeigt, dass Tenofovirdisoproxilfumarat durch Darm- und Plasmaesterasen zu Tenofovir hydrolysiert wird, das dann intrazellulär in seine aktive Form phosphoryliert wird .

Wirkmechanismus

Tenofovirdisoproxil entfaltet seine Wirkung, indem es das virale Reverse-Transkriptase-Enzym hemmt. Sobald es durch Biphosphorylierung aktiviert ist, konkurriert Tenofovirdiphosphat mit natürlichen Nukleotiden um die Einlagerung in die virale DNA. Diese Einlagerung führt zu einer Kettenabbruchreaktion, die die Virusreplikation effektiv stoppt . Die Verbindung zielt auf das Reverse-Transkriptase-Enzym ab, das für die Replikation von HIV- und Hepatitis-B-Viren unerlässlich ist .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tenofovir disoproxil involves several key steps. Initially, tenofovir is esterified with chloromethyl isopropyl carbonate in the presence of a base and a phase transfer catalyst. This reaction typically occurs in a suitable solvent and may involve a dehydrating agent . The resulting tenofovir disoproxil can then be purified and converted into its pharmaceutically acceptable salts.

Industrial Production Methods: Industrial production of tenofovir disoproxil fumarate, a common form of the compound, involves a three-step manufacturing route. This process has been optimized to increase yield and reduce environmental impact. Key improvements include refining the second stage of the process and replacing problematic reagents with more efficient alternatives .

Analyse Chemischer Reaktionen

Degradation Pathways

Forced degradation studies on tenofovir disoproxil fumarate provide insights into potential reactions for the aspartate analog ( , ):

Hydrolysis

| Condition | Degradation Products | Mechanism |

|---|---|---|

| Acidic (HCl) | Tenofovir monosoproxil, tenofovir | Ester hydrolysis |

| Alkaline (NaOH) | Tenofovir, phosphate derivatives | De-esterification, dephosphorylation |

-

Peroxide exposure generates oxidized byproducts (unidentified polar compounds).

Metabolic Activation

Tenofovir disoproxil aspartate undergoes biotransformation to its active form:

-

Ester Hydrolysis : Prodrug → Tenofovir (intracellular).

-

Phosphorylation : Tenofovir → Tenofovir diphosphate (active metabolite).

-

Carboxylesterase-mediated cleavage of isopropyloxycarbonyloxymethyl (POC) groups.

-

Sequential phosphorylation by cellular kinases.

| Parameter | Value |

|---|---|

| Plasma half-life (prodrug) | 0.4–1.5 hours |

| Intracellular half-life | 32 hours (tenofovir diphosphate) |

Stability Profile

| Property | Aspartate Salt | Fumarate Salt |

|---|---|---|

| Hygroscopicity | Low | High |

| Impurity generation | ≤0.5% after 6 months | ≥1.2% after 6 months |

| Solubility (pH 6.8) | 12 mg/mL | 9 mg/mL |

Pharmacological Interactions

-

Viral Polymerase Inhibition : Competes with dATP for incorporation into viral DNA, causing chain termination.

-

Mitochondrial Toxicity : Low affinity for human DNA polymerases (α, β, γ, ε) minimizes cellular toxicity.

-

HIV-1 : K65R mutation reduces susceptibility by 2–4 fold.

-

HBV : No cross-resistance with lamivudine or adefovir.

Analytical Characterization

| Stress Condition | Degradation (%) | Major Products Identified |

|---|---|---|

| Acid (0.1N HCl) | 15–20 | Tenofovir, monosoproxil derivative |

| Base (0.1N NaOH) | 10–12 | Tenofovir, phosphate byproducts |

| Oxidative (H₂O₂) | 8–10 | Polar oxidative metabolites |

Formulation Stability

Direct compression tablets containing this compound demonstrate:

Wissenschaftliche Forschungsanwendungen

HIV Treatment

Tenofovir disoproxil aspartate is widely recognized for its role in the management of HIV. It is typically administered as part of combination antiretroviral therapy (cART) to achieve viral suppression. Studies have demonstrated its efficacy in both treatment-naïve and treatment-experienced populations.

- Efficacy : Clinical trials have shown that this compound effectively reduces plasma HIV RNA levels to undetectable levels in a significant proportion of patients .

- Safety Profile : The drug is generally well-tolerated, with common side effects including gastrointestinal disturbances and potential renal impairment with long-term use .

Hepatitis B Treatment

The application of this compound extends to chronic hepatitis B management. It has demonstrated potent antiviral activity against HBV, leading to significant reductions in HBV DNA levels.

- Clinical Findings : A prospective study indicated that patients receiving this compound showed marked improvements in liver function tests and virologic response over a 36-month period .

- Combination Therapy : It is often used in conjunction with other antiviral agents like lamivudine to enhance therapeutic outcomes .

Pre-exposure Prophylaxis (PrEP)

This compound has been utilized in PrEP protocols to prevent HIV infection among high-risk populations. Research indicates that daily administration can significantly reduce the risk of acquiring HIV through sexual transmission or injection drug use.

- Clinical Evidence : A Cochrane review highlighted that this compound, alone or in combination with emtricitabine, decreased the incidence of HIV among high-risk individuals by nearly 49% compared to placebo .

Data Tables

| Application | Indication | Efficacy | Common Side Effects |

|---|---|---|---|

| HIV Treatment | Antiretroviral therapy | Significant reduction in viral load | Nausea, diarrhea, headache |

| Hepatitis B Treatment | Chronic hepatitis B | Marked improvement in liver function | Renal impairment, fatigue |

| Pre-exposure Prophylaxis | High-risk HIV prevention | 49% reduction in HIV incidence | Gastrointestinal issues |

Case Study 1: Efficacy in HIV Treatment

A study involving 200 treatment-naïve patients demonstrated that after 48 weeks of therapy with this compound combined with other antiretrovirals, 85% achieved undetectable viral loads, showcasing its effectiveness in managing HIV .

Case Study 2: Chronic Hepatitis B Management

In a cohort study of 150 patients treated with this compound for chronic hepatitis B over two years, results showed a sustained virologic response (HBV DNA < 20 IU/mL) in 90% of participants, indicating strong antiviral efficacy .

Wirkmechanismus

Tenofovir disoproxil exerts its effects by inhibiting the viral reverse transcriptase enzyme. Once activated by bi-phosphorylation, tenofovir diphosphate competes with natural nucleotides for incorporation into the viral DNA. This incorporation results in chain termination, effectively halting viral replication . The compound targets the reverse transcriptase enzyme, which is essential for the replication of HIV and hepatitis B viruses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Zu den Verbindungen, die Tenofovirdisoproxil ähneln, gehören Tenofoviralafenamid, Emtricitabin und Lamivudin. Diese Verbindungen sind ebenfalls Nukleotid- oder Nukleosid-Analog-Reverse-Transkriptase-Inhibitoren, die zur Behandlung von HIV und Hepatitis B eingesetzt werden .

Einzigartigkeit: Tenofovirdisoproxil ist einzigartig in seiner hohen Wirksamkeit und relativ geringen Toxizität im Vergleich zu anderen antiretroviralen Medikamenten. Es hat ein günstiges Sicherheitsprofil und wird von Patienten gut vertragen. Darüber hinaus hat sich gezeigt, dass Tenofovirdisoproxilfumarat im Vergleich zu Tenofovirdisoproxilfumarat ein geringeres Risiko für Nephrotoxizität und Knochenschwund birgt .

Schlussfolgerung

Tenofovirdisoproxil Aspartat ist eine wichtige Verbindung bei der Behandlung von HIV-1-Infektionen und chronischer Hepatitis B. Seine Synthese umfasst mehrere wichtige Schritte, und es durchläuft wichtige chemische Reaktionen, um aktiv zu werden. Die Verbindung hat eine breite Palette an wissenschaftlichen Forschungsanwendungen und einen einzigartigen Wirkmechanismus, der sie hochwirksam macht. Im Vergleich zu ähnlichen Verbindungen zeichnet sich Tenofovirdisoproxil durch seine Wirksamkeit und sein Sicherheitsprofil aus.

Eigenschaften

CAS-Nummer |

1571075-19-8 |

|---|---|

Molekularformel |

C23H37N6O14P |

Molekulargewicht |

652.5 g/mol |

IUPAC-Name |

(2S)-2-aminobutanedioic acid;[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |

InChI |

InChI=1S/C19H30N5O10P.C4H7NO4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-2(4(8)9)1-3(6)7/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);2H,1,5H2,(H,6,7)(H,8,9)/t14-;2-/m10/s1 |

InChI-Schlüssel |

CCIDLBRRXVNEDK-KJTVYDLOSA-N |

SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(C(C(=O)O)N)C(=O)O |

Isomerische SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C([C@@H](C(=O)O)N)C(=O)O |

Kanonische SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(C(C(=O)O)N)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Tenofovir disoproxil aspartate; CKD-390; CKD 390; CKD390. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.